molecular formula C13H15NS B11888990 5-(Tetrahydro-thiopyran-4-YL)-1H-indole CAS No. 885273-39-2

5-(Tetrahydro-thiopyran-4-YL)-1H-indole

Cat. No.: B11888990
CAS No.: 885273-39-2
M. Wt: 217.33 g/mol
InChI Key: KXRMDCMGCHDURS-UHFFFAOYSA-N
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Description

5-(Tetrahydro-thiopyran-4-YL)-1H-indole is a chemical compound that features a tetrahydrothiopyran ring attached to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetrahydro-thiopyran-4-YL)-1H-indole typically involves the reaction of tetrahydrothiopyran with an indole derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include:

    Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst to reduce the precursor compounds.

    Cyclization Reactions: Forming the tetrahydrothiopyran ring through intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Tetrahydro-thiopyran-4-YL)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Metal catalysts such as palladium or platinum for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-(Tetrahydro-thiopyran-4-YL)-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Tetrahydro-thiopyran-4-YL)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-(Tetrahydro-thiopyran-4-YL)-1H-indazole: A closely related compound with similar structural features.

    5-(Tetrahydro-thiopyran-4-YL)-1H-indoline: Another related compound with slight structural variations.

Uniqueness

5-(Tetrahydro-thiopyran-4-YL)-1H-indole is unique due to its specific combination of the tetrahydrothiopyran ring and indole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

885273-39-2

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

5-(thian-4-yl)-1H-indole

InChI

InChI=1S/C13H15NS/c1-2-13-12(3-6-14-13)9-11(1)10-4-7-15-8-5-10/h1-3,6,9-10,14H,4-5,7-8H2

InChI Key

KXRMDCMGCHDURS-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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